molecular formula C10H11NO B176436 (2-Aminophenyl)(cyclopropyl)methanone CAS No. 136832-46-7

(2-Aminophenyl)(cyclopropyl)methanone

Cat. No.: B176436
CAS No.: 136832-46-7
M. Wt: 161.2 g/mol
InChI Key: HMOJKUDFFLOQTN-UHFFFAOYSA-N
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Description

(2-Aminophenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C10H11NO It is characterized by the presence of an aminophenyl group attached to a cyclopropyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminophenyl)(cyclopropyl)methanone typically involves the reaction of 2-aminophenyl ketones with cyclopropyl reagents. One common method includes the use of cyclopropyl carboxylic acid derivatives in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (2-Aminophenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aminophenyl derivatives.

Scientific Research Applications

(2-Aminophenyl)(cyclopropyl)methanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Aminophenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the cyclopropyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

  • (2-Aminophenyl)(cyclobutyl)methanone
  • (2-Aminophenyl)(cyclopentyl)methanone
  • (2-Aminophenyl)(cyclohexyl)methanone

Comparison:

  • Structural Differences: The primary difference lies in the size and shape of the cycloalkyl group attached to the methanone moiety.
  • Reactivity: The reactivity of these compounds can vary based on the ring strain and steric effects of the cycloalkyl group.
  • Applications: While all these compounds may have similar applications, the specific properties of (2-Aminophenyl)(cyclopropyl)methanone, such as its smaller ring size, can make it more suitable for certain reactions and interactions.

Properties

IUPAC Name

(2-aminophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOJKUDFFLOQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 0.30 g (1.3 mmol) of 1-(o-aminophenyl)-4-chloro-1-butanone hydrochloride in 3 mL of methylene chloride and 3 mL of ethylene dichloride is treated with 1.2 g (3 mmol) of 10% sodium hydroxide solution and 0.05 g (0.2 mmol) of 75% aqueous methyl tributylammonium chloride and heated to 50° C. for about 5 hours. After cooling to room temperature, the phases are separated. The aqueous layer is extracted with methylene chloride. The combined organic extracts are washed with water and concentrated in vacuo to give 0.14 g (70% yield) of o-aminophenyl cyclopropyl ketone (mp 46-48° C.). The product is identified by NMR and MS analyses.
Name
1-(o-aminophenyl)-4-chloro-1-butanone hydrochloride
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0.3 g
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1.2 g
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3 mL
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3 mL
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0.05 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of the 23.6% toluene solution of o-nitrophenyl cyclopropyl ketone obtained in Example 7 (232.3 g, 0.286 mole ketone) and 2.86 g of 5% Pd/C catalyst is placed under H2 at 32-56 psig in a Parr hydrogenator. The hydrogen uptake is monitored and when the reaction is complete, the reaction mixture is filtered and concentrated in vacuo to give the title product, 39.5 g, 86.3% pure by HPLC analysis (73.9% yield).
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232.3 g
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2.86 g
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Yield
73.9%

Synthesis routes and methods IV

Procedure details

Beneficially, the o-nitrophenyl cyclopropyl ketone may be reduced in the presence of hydrogen and a catalyst to give o-aminophenyl cyclopropyl ketone. The reaction is shown in Flow Diagram II. ##STR2##
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Synthesis routes and methods V

Procedure details

A mixture of o-nitrophenyl cyclopropyl ketone (100 mg, 0.52 mmole) and a catalytic amount of 10% Pd on carbon in methanol is stirred under hydrogen at atmospheric pressure until reaction is complete by TLC. The reaction mixture is filtered and the filtrate is concentrated in vacuo to give a bright yellow oil. The oil is flash chromatographed to give the title product as an off-white crystalline solid, 72 mg (85% yield), identified by 1HNMR.
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100 mg
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85%

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